1-Propanol, 3-[[(2-methoxyphenyl)methyl]amino]-
Overview
Description
1-Propanol, 3-[[(2-methoxyphenyl)methyl]amino]- is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolic Studies
- Metabolism in Rat Urine : 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a compound structurally related to 1-Propanol, 3-[[(2-methoxyphenyl)methyl]amino]-, showed metabolites in rat urine. Identified metabolites included compounds like 1-(3, 4-dihydroxyphenyl)-2-propanone and 1-(3, 4-dihydroxyphenyl)-2-propanol. These compounds were excreted as sulphate and glucuronide conjugates (Jodynis-Liebert, 1993).
Chemical Synthesis
Synthesis of Beta-Blockers : Compounds like 1-amino-3-aryloxy-2-propanols, closely related to the subject compound, have been synthesized and examined for their potential as cardioselective beta-blockers. The introduction of specific functional groups led to highly selective agents (Hoefle et al., 1975).
Synthesis of Uterine Relaxants : Another application is in the synthesis of novel compounds like 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, which were designed and synthesized for their potent uterine relaxant activity (Viswanathan et al., 2005).
Synthesis of Lignin Compounds : 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol, a derivative, was synthesized from eugenol and used in studies related to lignin, a major component of wood (Pepper et al., 1971).
Catalytic Amination Studies : The amination of 1-methoxy-2-propanol, a compound related to the subject molecule, was studied using a nickel-on-silica catalyst, highlighting its potential in producing amines (Bassili & Baiker, 1990).
Synthesis of Neuroprotectants : 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, a structurally related compound, has been identified as a potent and selective NMDA antagonist with potential as a neuroprotective agent (Chenard et al., 1995).
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methylamino]propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-14-11-6-3-2-5-10(11)9-12-7-4-8-13/h2-3,5-6,12-13H,4,7-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAVVEWYSBIMAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329220 | |
Record name | 3-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109926-16-1 | |
Record name | 3-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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